(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Description
Properties
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO6/c1-10(21)25-14-2-3-15-16(7-14)26-17(18(15)22)6-11-4-13(20)5-12-8-23-9-24-19(11)12/h2-7H,8-9H2,1H3/b17-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWILUYMMGEWDE-FMQZQXMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound notable for its complex structure and potential biological activities. This compound incorporates multiple functional groups, including a chloro-substituted benzo[d][1,3]dioxin moiety and a benzofuran core, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.7 g/mol. The presence of the chloro group is significant, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClO₅ |
| Molecular Weight | 344.7 g/mol |
| CAS Number | 929489-42-9 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including those related to the compound . Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating synthesized benzoxazepine derivatives demonstrated significant cytotoxicity against selected solid tumor cell lines, correlating with the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on specific enzymes related to cancer progression.
- Induction of Apoptosis : Studies suggest that certain benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Cytokine Release : The ability to influence cytokine levels may play a role in its anti-inflammatory and anticancer activities.
Study on Cytotoxicity
In one study focusing on the synthesis and evaluation of various benzofuran derivatives, it was found that several compounds exhibited IC50 values in the nanomolar range against cancer cell lines. The most potent compound from this series had an IC50 value as low as 26 nM . This suggests that this compound could potentially possess similar or enhanced activity.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of such compounds. Preliminary data indicate that derivatives with similar structures have favorable oral bioavailability and stability in human liver microsomes . Further research is needed to confirm these properties for this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach involving [3,3]-sigmatropic rearrangements and microwave-assisted synthesis is effective for benzofuran derivatives. Key steps include:
- Using NaH/THF for deprotonation and coupling reactions (e.g., benzyloxy group introduction) .
- Microwave irradiation to accelerate cyclization and improve stereochemical control .
- Optimizing solvent polarity and temperature to favor the Z-isomer, confirmed via NMR coupling constants .
Q. Which analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign diastereotopic protons and confirm the Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm with J ≈ 12 Hz) .
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguous stereochemistry by analyzing crystal packing and torsion angles .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.
- Use LC-MS to identify hydrolysis products (e.g., free benzofuran or acetic acid derivatives) .
- Stabilize the compound in amber vials at -20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological activity, particularly in cancer models?
- Methodological Answer :
- In vitro : Use T- and B-ALL cell lines (e.g., Jurkat, NALM-6) for cytotoxicity assays (IC50 determination via MTT). Include normal B-lymphoblasts as controls to assess selectivity .
- In vivo : Employ zebrafish xenograft models (e.g., myc-induced T-ALL) with dose-response studies (1–10 µM) and monitor tumor progression via fluorescence microscopy .
- Mechanistic studies : Tubulin polymerization assays and colchicine-binding competition experiments to confirm microtubule disruption .
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- DFT calculations : Compare theoretical vs. experimental NMR/IR spectra to identify discrepancies in tautomerism or solvent effects .
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy to validate proposed mechanisms (e.g., keto-enol tautomerization) .
- Cross-validate docking results : Use multiple software (AutoDock, Schrödinger) to assess binding poses against tubulin, and correlate with IC50 values .
Q. What environmental fate studies are necessary to assess the compound’s ecotoxicological risks?
- Methodological Answer :
- Degradation pathways : Simulate abiotic hydrolysis (pH 4–9 buffers) and UV photolysis to identify persistent metabolites .
- Bioaccumulation : Use Daphnia magna or algal models to measure bioconcentration factors (BCFs) .
- Toxicity profiling : Evaluate LC50 in zebrafish embryos and genotoxicity via comet assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
